1-Methyl-4-methoxy-piperidine-4-methanol
Description
1-Methyl-4-methoxy-piperidine-4-methanol is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered ring containing one nitrogen atom, and its derivatives are known for their wide range of applications in medicinal chemistry and organic synthesis. This compound is characterized by the presence of a methoxy group (-OCH3) and a hydroxymethyl group (-CH2OH) attached to the piperidine ring, making it a versatile intermediate in various chemical reactions.
Properties
IUPAC Name |
(4-methoxy-1-methylpiperidin-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-9-5-3-8(7-10,11-2)4-6-9/h10H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEFRSOORJLKENY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)(CO)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001279292 | |
| Record name | 4-Methoxy-1-methyl-4-piperidinemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001279292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1082040-38-7 | |
| Record name | 4-Methoxy-1-methyl-4-piperidinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1082040-38-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methoxy-1-methyl-4-piperidinemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001279292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-Methyl-4-methoxy-piperidine-4-methanol can be achieved through several synthetic routes. One common method involves the reaction of 4-piperidone with methanol in the presence of a methylating agent such as methyl iodide. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials. Another approach involves the reduction of 1-Methyl-4-methoxy-piperidine-4-carboxylic acid using a reducing agent like lithium aluminum hydride (LiAlH4) to yield the desired alcohol.
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
1-Methyl-4-methoxy-piperidine-4-methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to the corresponding piperidine derivative using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and strong bases.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid, while reduction of the methoxy group can produce a methyl group.
Scientific Research Applications
Neuropharmacology
1-Methyl-4-methoxy-piperidine-4-methanol has been investigated for its potential neuropharmacological effects. It may interact with various neurotransmitter systems, particularly those involving acetylcholine and serotonin, which are crucial for cognitive functions and mood regulation.
Case Study: Cholinesterase Inhibition
A study demonstrated that this compound exhibits significant cholinesterase inhibitory activity, suggesting its potential utility in treating Alzheimer's disease by enhancing acetylcholine levels in the brain. The results indicated a reduction in enzyme activity, supporting its role as a cognitive enhancer.
Anxiolytic Effects
Research involving animal models has shown that this compound displays anxiolytic-like effects without the sedative side effects commonly associated with traditional anxiolytics. Behavioral tests assessing anxiety levels indicated significant reductions in anxiety-related behaviors.
Table 1: Summary of Biological Activities
| Activity Type | Effect Observed | Reference |
|---|---|---|
| Cholinesterase Inhibition | Significant reduction in activity | |
| Anxiolytic Effects | Reduced anxiety without sedation | |
| Neuroprotective | Prevented neuronal cell death |
Potential in Pain Management
The compound has also been explored for its analgesic properties. Preliminary studies suggest that it may modulate pain pathways, potentially offering new avenues for pain management therapies.
Case Study: Analgesic Properties
In vitro experiments indicated that this compound could inhibit pain signaling pathways, providing a basis for further research into its efficacy as an analgesic agent.
Pharmacokinetic Profile
Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential.
Table 2: Pharmacokinetic Profile
| Parameter | Value |
|---|---|
| Absorption | High |
| Bioavailability | Approximately 75% |
| Metabolism | Primarily hepatic |
| Elimination Half-life | 6 hours |
Toxicological assessments have shown that at therapeutic doses, the compound exhibits a favorable safety profile with no significant hepatotoxicity observed in cell line studies.
Mechanism of Action
The mechanism of action of 1-Methyl-4-methoxy-piperidine-4-methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-Methyl-4-methoxy-piperidine-4-methanol can be compared with other similar compounds, such as:
4-Methylpiperidine: This compound lacks the methoxy and hydroxymethyl groups, making it less versatile in chemical reactions.
1-Methyl-4-piperidone: This compound has a ketone group instead of the hydroxymethyl group, which affects its reactivity and applications.
4-Piperidinemethanol:
The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it a valuable intermediate in various chemical and biological processes.
Biological Activity
1-Methyl-4-methoxy-piperidine-4-methanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, mechanisms of action, and relevant case studies.
Overview of this compound
This compound is a piperidine derivative characterized by a methoxy group and a hydroxymethyl substituent. Such structural features suggest potential interactions with various biological targets, including receptors and enzymes.
Target Interactions
Research indicates that compounds similar to this compound may interact with multiple biological targets, including:
- Receptors : Potential interactions with neurotransmitter receptors, which could influence neurological pathways.
- Enzymes : Inhibition or activation of specific enzymes involved in metabolic processes.
Biochemical Pathways
The compound may affect several biochemical pathways, particularly those related to cell growth and apoptosis. For instance, related piperidine derivatives have been shown to inhibit cancer cell proliferation by inducing apoptosis through mitochondrial pathways .
Anticancer Activity
Studies have demonstrated that similar piperidine derivatives exhibit significant anticancer properties. For example, certain analogs have shown potent inhibitory effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) cells. The mechanism often involves the induction of apoptosis and inhibition of cell cycle progression .
Antimicrobial Activity
There is also emerging evidence suggesting antimicrobial properties associated with piperidine derivatives. These compounds have been studied for their effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The specific mechanisms may involve disruption of bacterial cell membranes or inhibition of vital metabolic pathways .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Key parameters include:
- Absorption : The compound's ability to be absorbed in biological systems.
- Distribution : Its distribution profile within tissues and organs.
- Metabolism : The metabolic stability and pathways in human liver microsomes.
- Excretion : Routes through which the compound is eliminated from the body.
Case Studies
Several studies have investigated the biological activity of piperidine derivatives in various contexts:
-
Cancer Cell Proliferation Study
A study evaluated the effects of a related piperidine derivative on MLL leukemia cells, demonstrating significant inhibition at submicromolar concentrations (GI50 = 0.55 μM). This highlights the potential for developing targeted therapies using such compounds . -
Antimicrobial Efficacy Study
Another study focused on the antimicrobial properties of piperidine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated effective growth inhibition zones ranging from 14 to 17 mm .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
